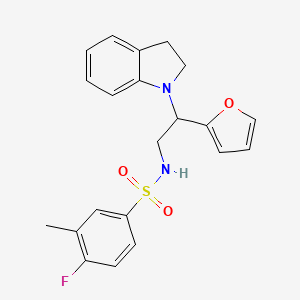
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound with notable potential in medicinal chemistry. This compound features a unique structural arrangement that includes a fluorine atom, a furan ring, and an indoline moiety, which are often associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H21FN2O3S, with a molecular weight of approximately 400.5 g/mol. The presence of functional groups such as the sulfonamide and the furan ring contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 898416-26-7 |
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The furan and indoline moieties may enhance binding affinity to proteins involved in various cellular pathways, including:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases. The sulfonamide group may facilitate binding to active sites on target enzymes, modulating their activity.
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this sulfonamide exhibit moderate to good antimicrobial properties against various pathogens. The structural characteristics may contribute to its efficacy as an antimicrobial agent.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various assays and experimental setups:
1. Antimicrobial Assays
In vitro assays have demonstrated that derivatives containing the furan and indoline structures exhibit significant antibacterial and antifungal activities. For instance:
- Method : Agar streak dilution method was employed using Ciprofloxacin and Ketoconazole as standards.
- Results : Compounds showed varying degrees of activity against human pathogenic microorganisms, with some derivatives outperforming established antibiotics .
2. Enzyme Inhibition Studies
Research focusing on enzyme inhibition has revealed that this compound can inhibit specific kinases involved in tumor progression:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Tousled-like kinase 2 (TLK2) | Competitive inhibition | 50 µM |
This suggests potential applications in cancer therapeutics by targeting signaling pathways essential for tumor growth .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRTYIZDABMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













